1-Hydrazino-2-propanol

説明

Overview of Bifunctional Organic Compounds in Synthesis and Pharmaceutical Applications

Bifunctional organic compounds are molecules that possess two distinct functional groups. oup.com The interaction between these groups often dictates the unique chemical and biological properties of the compound. oup.com In the fields of organic synthesis and pharmaceutical science, these molecules are of paramount importance as they serve as versatile building blocks for constructing complex molecular architectures. oup.comresearchgate.net

The presence of two reactive sites allows for a variety of chemical transformations, enabling the synthesis of diverse structures, including heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. researchgate.nettandfonline.com Bifunctional reagents offer an atom-economical approach to creating chemical complexity, often facilitating novel reaction pathways. researchgate.net Their applications are widespread, ranging from their use as cross-linking agents for proteins to serving as precursors for drugs, dyes, and polymers. smolecule.comspectrumchemical.com In medicinal chemistry, the strategic combination of functional groups in a single molecule can lead to compounds with specific biological activities, making them valuable in drug discovery and development. tandfonline.comacs.org For instance, amino acids, with their amine and carboxylic acid groups, are natural bifunctional compounds that act as effective organocatalysts. tandfonline.com

Historical Context and Early Research Directions

The history of 1-Hydrazino-2-propanol is intrinsically linked to the discovery and development of its parent compound, hydrazine (B178648) (N₂H₄). The name "hydrazine" was first coined by the German chemist Emil Fischer in 1875. wikipedia.org However, pure anhydrous hydrazine was not prepared until 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org Theodor Curtius is credited with the first synthesis of hydrazine in 1887. hydrazine.comresearchgate.net

Early in the 20th century, Friedrich August Raschig developed an efficient and economical process for producing hydrazine, which spurred further research into its applications. hydrazine.com Hydrazine and its derivatives gained significant attention during World War II for their use as high-energy rocket propellants. wikipedia.orghydrazine.com This military interest drove the scaling up of hydrazine production and led to deeper investigations into the chemistry of hydrazine-containing compounds. hydrazine.comresearchgate.net

Research into hydrazino alcohols, the class of compounds to which this compound belongs, followed the broader exploration of hydrazine chemistry. These compounds are recognized as versatile di- or trifunctional molecules with significant potential in organic synthesis. researchgate.net Early synthetic methods focused on reactions such as the ring-opening of epoxides with hydrazine, a fundamental reaction that forms the basis for producing many hydrazino alcohols. researchgate.net The development of methods to synthesize these bifunctional molecules opened avenues for their use as intermediates in creating more complex chemical structures.

Significance of this compound in Contemporary Chemical Science

This compound (C₃H₁₀N₂O) is a hydrazine derivative that features both a hydrazino group (-NHNH₂) and a hydroxyl group (-OH). lookchem.comlookchem.com This bifunctional nature makes it a valuable and reactive intermediate in modern organic synthesis. lookchem.com

The primary significance of this compound lies in its role as a building block for synthesizing other organic compounds. lookchem.comacs.org The hydrazino group is nucleophilic and readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. lookchem.comresearchgate.net This reactivity is fundamental in constructing various molecular frameworks. researchgate.net The hydroxyl group provides an additional site for functionalization, allowing for further chemical modifications. lookchem.com

A key application of this compound is in the preparation of heterocyclic compounds. lookchem.com Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in many biologically active molecules. amazonaws.com The dual functionality of this compound allows it to participate in cyclization reactions to form these important rings.

In the pharmaceutical and agrochemical industries, this compound serves as a key synthetic intermediate. lookchem.com Its unique structure and reactivity are utilized in the development of new medicinal compounds and agricultural chemicals designed to enhance crop protection. lookchem.com The ability to act as a precursor for a wide array of more complex molecules underscores its importance in drug discovery and the broader chemical manufacturing sector. smolecule.comlookchem.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₁₀N₂O nih.gov |

| Molecular Weight | 90.12 g/mol nih.gov |

| CAS Number | 18501-20-7 nih.gov |

| Density | 1.019 g/cm³ lookchem.com |

| Boiling Point | 244.9 °C at 760 mmHg lookchem.com |

| Flash Point | 101.9 °C lookchem.com |

| Refractive Index | 1.467 lookchem.com |

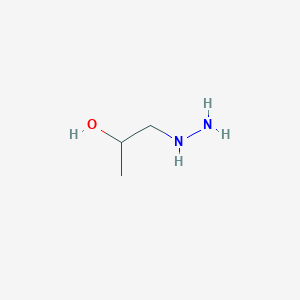

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-hydrazinylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXTVVMIMIRMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284677 | |

| Record name | 1-Hydrazino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18501-20-7 | |

| Record name | 18501-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydrazino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydrazinylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Hydrazino 2 Propanol

Epoxide Ring-Opening Reactions with Hydrazine (B178648) Hydrate (B1144303)

The reaction between propylene (B89431) oxide, a common epoxide, and hydrazine hydrate stands as a principal route to 1-hydrazino-2-propanol. This transformation leverages the inherent ring strain of the epoxide, which makes it susceptible to nucleophilic attack. masterorganicchemistry.comechemi.com

Reaction Mechanisms and Mechanistic Insight

The core of this synthetic method lies in the nucleophilic addition of hydrazine to the epoxide ring. This process is governed by the principles of stereochemistry and regioselectivity, which dictate the final structure of the product.

The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. frontiersin.orgacs.org Hydrazine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the propylene oxide ring. frontiersin.org Due to steric hindrance from the methyl group on the propylene oxide, the nucleophilic attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.com This regioselectivity is a hallmark of base-catalyzed or neutral epoxide ring-opening reactions. masterorganicchemistry.comechemi.com

The attack by the hydrazine molecule occurs from the side opposite to the oxygen atom of the epoxide ring, leading to an inversion of stereochemistry at the site of attack. masterorganicchemistry.com This backside attack results in the formation of an alkoxide intermediate. Subsequently, a proton is transferred from the newly introduced hydrazinyl group or the solvent to the alkoxide, yielding the final this compound product.

Substrate Scope and Limitations

The substrate scope of the epoxide ring-opening reaction with hydrazine is generally broad, accommodating various substituted epoxides. However, the reaction's efficiency and the nature of the products can be influenced by the steric and electronic properties of the substituents on the epoxide ring. acs.orgresearchgate.netmdpi.com

Highly substituted or sterically hindered epoxides may react more slowly or require more forcing conditions. Furthermore, the presence of other functional groups on the substrate could potentially lead to side reactions with hydrazine, which is a reactive nucleophile. For instance, substrates containing carbonyl groups could react with hydrazine to form hydrazones. nih.gov Therefore, careful consideration of the substrate's structure is necessary to predict the outcome and potential byproducts of the reaction.

| Substrate Feature | Impact on Reaction |

| Steric Hindrance | Can decrease the reaction rate. |

| Electron-withdrawing groups | May activate the epoxide ring towards nucleophilic attack. |

| Electron-donating groups | May deactivate the epoxide ring. |

| Other reactive functional groups | Potential for side reactions (e.g., hydrazone formation with carbonyls). nih.gov |

Optimization Strategies for Yield and Purity

To enhance the yield and purity of this compound, several key parameters of the reaction can be optimized. These include the choice of solvent and the purity of the hydrazine used. acs.org

The choice of solvent can significantly influence the nucleophilicity of hydrazine and, consequently, the reaction rate and outcome. masterorganicchemistry.com Protic solvents, such as water and alcohols like 2-propanol, are commonly used for this reaction. frontiersin.orgprepchem.comresearchgate.net These solvents can participate in hydrogen bonding, which can solvate the hydrazine molecule. While this can sometimes temper reactivity, it also helps to facilitate the proton transfer step in the mechanism. frontiersin.org

In some cases, aprotic solvents might be considered. However, studies have shown that for nucleophilic substitution reactions involving hydrazine, protic solvents like ethanol (B145695) can enhance reactivity compared to aprotic solvents like dioxane and acetonitrile. frontiersin.org The ability of protic solvents to form hydrogen bonds with hydrazine can stabilize the transition state and promote the reaction. frontiersin.org

| Solvent Type | Effect on Hydrazine Nucleophilicity |

| Protic (e.g., water, 2-propanol) | Can enhance reactivity through hydrogen bonding and facilitate proton transfer. frontiersin.orgprepchem.com |

| Aprotic (e.g., acetonitrile, dioxane) | Generally less effective for this reaction compared to protic solvents. frontiersin.org |

The purity of hydrazine hydrate is a critical factor in minimizing the formation of byproducts. beilstein-journals.org Impurities in the hydrazine or the starting epoxide can lead to undesired side reactions. For example, the presence of other nucleophiles could compete with hydrazine in the ring-opening reaction.

A common side reaction is the formation of di-substituted products, where a second molecule of propylene oxide reacts with the initially formed this compound. To minimize this, a molar excess of hydrazine hydrate is often employed. This ensures that the epoxide is more likely to react with a hydrazine molecule rather than the product. google.com

Furthermore, byproducts can arise from the reaction of hydrazine with impurities present in the propylene oxide, such as propionaldehyde. google.com Purification of the starting materials is therefore a crucial step in obtaining high-purity this compound.

Catalytic Approaches for Regioselectivity

The reaction of unsymmetrical epoxides, such as propylene oxide, with nucleophiles like hydrazine can theoretically yield two regioisomeric products: this compound and 2-hydrazino-1-propanol. Controlling the regioselectivity of this reaction is paramount for the efficient synthesis of the desired isomer. Catalytic methods have emerged as a powerful tool to direct the nucleophilic attack to a specific carbon atom of the epoxide ring. ingentaconnect.com

The choice of catalyst can significantly influence the outcome of the reaction. For instance, in the context of other nucleophilic additions to epoxides, the use of certain catalysts can favor either the attack at the less sterically hindered carbon (a common outcome) or the more substituted carbon. While specific catalytic systems for the highly regioselective synthesis of this compound are a subject of ongoing research, the principles of catalytic epoxide ring-opening provide a foundational understanding. For example, enzymatic catalysis has been shown to allow for highly regio-, stereo-, and enantioselective preparation of hydrazinoalcohol derivatives in general. ingentaconnect.com

Catalytic Alkylation of Hydrazine with Propylene Oxide

The direct alkylation of hydrazine with propylene oxide is a primary and straightforward method for synthesizing this compound. ingentaconnect.comresearchgate.net This reaction involves the nucleophilic attack of the hydrazine molecule on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydrazinoalcohol. researchgate.netresearchgate.net The reaction is typically carried out by treating propylene oxide with hydrazine hydrate. researchgate.net

However, a significant challenge in the alkylation of unsubstituted hydrazine is the potential for polyalkylation, which can lead to mixtures of mono- and polyalkylated products. ingentaconnect.com To circumvent this, reaction conditions must be carefully controlled. The use of a large excess of hydrazine can favor the formation of the mono-substituted product, this compound.

Recent advancements have explored the use of catalysts to improve the efficiency and selectivity of this transformation. For instance, the application of lithium trifluoromethanesulfonimide (LiNTf2) has been shown to activate the epoxide ring, facilitating the opening by N,N-dimethylhydrazine, a substituted hydrazine. ingentaconnect.com While this specific example uses a substituted hydrazine, the principle of epoxide activation by a catalyst is applicable to the reaction with hydrazine itself. The reaction mechanism involves the coordination of the catalyst to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.

The table below summarizes findings related to the catalytic alkylation of epoxides with hydrazines.

| Catalyst/Activator | Hydrazine Derivative | Epoxide | Key Finding |

| LiNTf2 | N,N-dimethylhydrazine | General Epoxides | Improved reaction via epoxide activation. ingentaconnect.com |

| None (Excess Hydrazine) | Hydrazine | Propylene Oxide | Can favor mono-alkylation to produce this compound. ingentaconnect.com |

Halogen Displacement Methods for this compound Synthesis

The synthesis of hydrazinoalcohols can also be accomplished through nucleophilic substitution reactions where a halogen atom is displaced by a hydrazine molecule. ingentaconnect.com In the context of this compound synthesis, this would typically involve the reaction of a 1-halo-2-propanol (e.g., 1-chloro-2-propanol (B90593) or 1-bromo-2-propanol) with hydrazine.

This method is one of the older procedures for preparing hydrazinoalcohols. ingentaconnect.com The reaction proceeds via a standard SN2 mechanism, where the nucleophilic hydrazine attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the C-N bond.

However, similar to the direct alkylation of epoxides, controlling the degree of alkylation on the hydrazine molecule presents a challenge. The use of unsubstituted hydrazine can lead to the formation of mixtures containing mono- and polyalkylated products. ingentaconnect.com To achieve a higher yield of the desired monosubstituted product, this compound, reaction conditions such as the stoichiometry of the reactants must be carefully optimized.

Alternative Synthetic Routes

Beyond the more common methods, several alternative strategies have been developed for the synthesis of hydrazinoalcohols, including this compound. These routes often involve the transformation of other functional groups. ingentaconnect.com

Additions to Hydroxyhydrazones

One such alternative involves the addition of nucleophiles to the C=N bond of hydroxyhydrazones. ingentaconnect.com These hydroxyhydrazones can be prepared from the corresponding hydroxyaldehydes or ketones. The synthesis of the target hydrazinoalcohol is then achieved through the reduction of the C=N double bond. ingentaconnect.com

To prevent the cleavage of the N-N bond during reduction, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are typically employed. ingentaconnect.com The use of enantiomerically pure hydroxyaldehydes or ketones as starting materials allows for the synthesis of chiral nonracemic hydrazinoalcohols. ingentaconnect.com

Hydrazine Additions to Olefinic Bonds

The addition of hydrazine across a carbon-carbon double bond (olefinic bond) represents another synthetic pathway. ingentaconnect.com This can be achieved through various methods, including radical additions. For instance, an oxidative radical addition reaction mechanism has been described where a hydrazyl radical, formed from a hydrazine compound through oxidation, can add to an olefin. google.com

Electrophilic C- and N-Amination Reactions

Electrophilic amination reactions provide another avenue for the synthesis of hydrazine derivatives. ingentaconnect.com These reactions involve the formation of a C-N or N-N bond by reacting a nucleophile with an electrophilic nitrogen source. For the synthesis of this compound, this could conceptually involve the electrophilic amination of an appropriate organometallic precursor or the N-amination of a suitable amino alcohol derivative. ingentaconnect.comorganic-chemistry.org

For example, γ-keto hydrazine intermediates can be synthesized by the electrophilic amination of β-homoenolates with azodicarboxylates. organic-chemistry.org Subsequent reduction of the keto group would yield a hydrazinoalcohol. While not a direct route to this compound, this illustrates the principle of using electrophilic amination to construct the hydrazinoalcohol framework. Diaziridines have also been explored as electrophilic nitrogen transfer reagents for the synthesis of hydrazines from redox-active esters. sci-hub.se

Cycloaddition Reactions

Cycloaddition reactions represent a significant pathway for the synthesis of heterocyclic compounds, which can be precursors to or derivatives of hydrazinoalcohols. researchgate.net These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. In the context of hydrazine derivatives, 1,3-dipolar cycloadditions are particularly relevant. For instance, nitrilimines, which can be generated in situ from hydrazines and aldehydes, undergo 1,3-dipolar cycloaddition with alkynes to yield pyrazoles. beilstein-journals.org Similarly, the reaction of enamines with organic azides can lead to the formation of triazoline intermediates. researchgate.net

While not always producing this compound directly, these reactions are fundamental in creating complex molecules that incorporate the hydrazino functional group. The conversion of nitriles into tetrazoles through cycloaddition with azides, often catalyzed by Lewis or Brønsted acids, is another example of this reaction class's utility in synthesizing nitrogen-rich heterocycles. organic-chemistry.org The principles of these cycloadditions can be applied to substrates containing a hydroxyl group, thereby incorporating the amino alcohol structure.

Table 1: Examples of Cycloaddition Reactions in Heterocycle Synthesis This table is for illustrative purposes and shows general cycloaddition reactions relevant to hydrazine derivatives.

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, Hydrazines, Alkynes | Hg(OAc)2 | Pyrazoles | beilstein-journals.org |

| Enamines, Organic Azides | Thermal | Triazolines | researchgate.net |

| Nitriles, Sodium Azide | Yb(OTf)3 or Zinc(II) chloride | Tetrazoles | organic-chemistry.org |

| Donor-Acceptor Cyclobutenes, Benzopyrylium Ions | Brønsted Acid (HNTf2) | Benzocyclooctatrienes | rsc.org |

Reductions of N-Nitroso Aminoalcohols

The reduction of N-nitroso compounds is a well-established method for the formation of hydrazines. researchgate.netgoogle.com This pathway is applicable to the synthesis of this compound, starting from an appropriate N-nitroso aminoalcohol precursor. The reduction process typically involves cleaving the N=O bond and hydrogenating the nitrogen atom to yield the corresponding hydrazine.

A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). umich.edu For example, the reduction of N-nitroso-(β-diethylaminoethyl)-aniline has been used to prepare 1-phenyl-1-(β-diethylaminoethyl)-hydrazine. google.com Another approach involves using sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline medium, which has been shown to reduce cyclic N-nitrosamines. umich.edu It is important to note that reaction conditions can sometimes lead to side reactions or isomerization, which may affect the yield and purity of the desired hydrazine product. google.comumich.edu

Table 2: Reagents for the Reduction of N-Nitroso Compounds

| Reducing Agent | Substrate Class | Typical Product | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-Nitroso Amines | Substituted Hydrazines | umich.edu |

| Sodium Dithionite (Na₂S₂O₄) | Cyclic N-Nitrosamines | Hydrazines / Ring-Contraction Products | umich.edu |

| Catalytic Hydrogenation | N-Nitroso Derivatives | Substituted Hydrazines | google.com |

Reductive Alkylation of Protected Hydrazines

Reductive alkylation is a versatile and widely used method for preparing substituted hydrazines. kirj.ee This process typically involves the reaction of a hydrazine derivative with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine. For the synthesis of this compound, this could involve reacting a protected hydrazine with a hydroxy-ketone or hydroxy-aldehyde, such as hydroxyacetone.

Various reducing agents can be employed for the reduction step. An efficient one-pot method utilizes α-picoline-borane for the direct reductive alkylation of hydrazine derivatives with carbonyl compounds. organic-chemistry.org Other methods involve the use of protected hydrazines, such as tert-butyl carbazate, which are alkylated and then deprotected. thieme-connect.de For instance, peptide hydrazides have been successfully alkylated with various benzaldehydes followed by reduction with a picoline-borane complex. jst.go.jp This approach offers a shorter and more efficient reaction path compared to some multi-step alkylation procedures. kirj.ee

Table 3: Comparison of Synthetic Routes to N'-Protected N-Alkyl Hydrazines

| Method | Description | Advantages | Reference |

|---|---|---|---|

| Reductive Alkylation | Reaction of a protected hydrazine with a carbonyl compound, followed by in-situ reduction. | Often a one-pot procedure, avoids condensation and separate reduction steps. | kirj.eeorganic-chemistry.org |

| Direct Alkylation | Alkylation of a mono- or di-substituted hydrazine with an alkyl halide. | Straightforward for certain substrates. | kirj.ee |

| Protecting Group Introduction | Introducing a protecting group onto a commercially available alkyl hydrazine. | Useful when the desired alkyl hydrazine is readily available. | kirj.ee |

Enzymatic and Stereoselective Synthetic Approaches

Modern synthetic chemistry increasingly focuses on achieving high levels of selectivity, particularly for chiral molecules like this compound. Recent advancements include the use of enzymatic and stereoselective methods to prepare hydrazinoalcohol derivatives with high regio-, stereo-, and enantioselectivity. researchgate.net

Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various strategies, such as using chiral catalysts or auxiliaries. For example, a convenient aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate has been shown to produce 1,2-dihydroquinolinehydrazonopropanoate derivatives stereoselectively, yielding the E-configuration as confirmed by X-ray crystallography. nih.gov While not directly synthesizing this compound, this demonstrates a method for controlling stereochemistry in reactions involving hydrazine moieties. Similarly, asymmetric hydrogenation of ketones using Ruthenium(II) complexes can produce chiral alcohols with excellent stereoselectivity, a principle applicable to the synthesis of chiral amino alcohol precursors. acs.org

Enzymatic methods offer a green and highly selective alternative to traditional chemical catalysis. Lipases, for example, have been used as effective catalysts in the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, which involves hydrazine hydrate as a reactant. researchgate.net The use of enzymes can lead to high yields under mild, environmentally friendly conditions. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key strategies in green synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF and DCM is a primary goal. nih.gov Water is an ideal green solvent, and syntheses of hydrazide derivatives have been successfully carried out in aqueous media. mdpi.comacademicjournals.org Other "preferred" solvents or reusable promoting media, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can also be employed. researchgate.netnih.gov

Catalyst-Free and Biocatalytic Reactions: Developing catalyst-free reactions or using environmentally benign biocatalysts like L-proline or lipases can significantly improve the green profile of a synthesis. researchgate.netmdpi.com

Energy Efficiency: The use of alternative energy sources like ultrasonic irradiation can accelerate reactions, reduce reaction times, and improve yields, often under milder conditions than conventional heating. ekb.eg

An example of a green protocol is the solid-phase synthesis of peptide hydrazides, where optimization allows for the reduction of reagent consumption and the avoidance of carcinogenic, mutagenic, or reprotoxic (CMR) solvents. nih.gov Similarly, the synthesis of hydrazones under ultrasonic irradiation provides a rapid and efficient alternative to conventional methods. ekb.eg

Table 4: Green Chemistry Approaches in Hydrazine/Hydrazide Synthesis

| Green Principle | Method/Reagent | Example Application | Reference |

|---|---|---|---|

| Alternative Energy Source | Ultrasonic Irradiation | Synthesis of hydrazones and bishydrazones | ekb.eg |

| Benign Solvents | Water, Ethanol | Synthesis of hydrazide and sulfonohydrazide derivatives | mdpi.comacademicjournals.org |

| Reusable Media | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Catalyst-free synthesis of dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Biocatalysis | L-proline, Lipase (from Aspergillus niger) | Synthesis of hydrazide derivatives and dihydropyrano[2,3-c]pyrazoles | researchgate.netmdpi.com |

| Waste Reduction | Solid-Phase Synthesis Optimization | Synthesis of peptide hydrazides with reduced TFA consumption | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 1 Hydrazino 2 Propanol

Reactions of the Hydrazino Group (-NH-NH₂)

The hydrazino group is a powerful nucleophile due to the "alpha effect," where the presence of an adjacent atom with lone-pair electrons (the other nitrogen) enhances nucleophilicity. chemtube3d.com This makes the terminal nitrogen atom of the hydrazino group highly reactive towards electrophilic centers.

1-Hydrazino-2-propanol readily undergoes condensation reactions with aldehydes and ketones. lookchem.com This reaction is a cornerstone of hydrazine (B178648) chemistry and proceeds via nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon. numberanalytics.com The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net

The reaction between this compound and a carbonyl compound, such as an aldehyde or ketone, yields a hydrazone. wikipedia.orgalcrut.com The mechanism involves an initial nucleophilic addition of the terminal amino group of the hydrazine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. uchile.cl This is followed by the elimination of a water molecule to form the final hydrazone product, which contains a carbon-nitrogen double bond (C=N). numberanalytics.comunipune.ac.in

Reaction Scheme: R¹R²C=O + H₂N-NH-CH₂-CH(OH)-CH₃ → R¹R²C=N-NH-CH₂-CH(OH)-CH₃ + H₂O (Ketone/Aldehyde) + (this compound) → (Hydrazone) + (Water)

These hydrazone derivatives are often stable, crystalline solids and serve as important intermediates in further synthetic transformations. unipune.ac.in For instance, they are intermediates in the Wolff–Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.orglibretexts.org

A significant feature of the hydrazones derived from this compound is their capacity for intramolecular cyclization, an example of ring-chain tautomerism. scribd.com The hydroxyl group (-OH) present in the backbone of the hydrazone can act as an internal nucleophile, attacking the electrophilic carbon of the imine (C=N) bond. This reversible reaction leads to the formation of a stable six-membered heterocyclic ring, specifically a substituted 1,3,4-oxadiazine.

The equilibrium between the open-chain hydrazone form and the cyclic oxadiazine form is a dynamic process. The position of the equilibrium can be influenced by factors such as the nature of the substituents on the carbonyl-derived carbon, the solvent, and the pH. scispace.com This cyclization pathway is a valuable method for the synthesis of complex heterocyclic structures from relatively simple starting materials. google.comnih.gov

The condensation reaction of this compound exhibits selectivity based on the structure of the carbonyl compound. This selectivity is governed by both steric and electronic factors of the carbonyl group. Aldehydes are generally more reactive towards nucleophilic attack than ketones. wikipedia.org This is because aldehydes have only one alkyl substituent attached to the carbonyl carbon, resulting in less steric hindrance compared to ketones, which have two. Electronically, the single alkyl group in an aldehyde is less electron-donating than the two alkyl groups in a ketone, making the aldehyde's carbonyl carbon more electrophilic.

The relative reactivity of various carbonyl compounds with this compound can be summarized as follows:

| Carbonyl Compound | Structure | Relative Reactivity | Rationale |

| Formaldehyde | HCHO | Very High | Minimal steric hindrance and no electron-donating alkyl groups. |

| Aliphatic Aldehydes | R-CHO (e.g., Acetaldehyde) | High | Less sterically hindered and more electrophilic than ketones. |

| Aromatic Aldehydes | Ar-CHO (e.g., Benzaldehyde) | Moderate | Reactivity is slightly reduced by the resonance-stabilizing effect of the aromatic ring. |

| Aliphatic Ketones | R₂C=O (e.g., Acetone) | Moderate to Low | More steric hindrance and less electrophilic carbonyl carbon compared to aldehydes. |

| Aromatic Ketones | Ar₂C=O (e.g., Benzophenone) | Very Low | Significant steric hindrance and reduced electrophilicity due to two aromatic rings. |

This table provides an interactive summary of the expected selectivity in the reaction of this compound with different carbonyl compounds based on established principles of organic chemistry.

The this compound molecule contains two functional groups susceptible to oxidation: the secondary alcohol and the hydrazino group. smolecule.comcymitquimica.com The outcome of an oxidation reaction depends heavily on the choice of the oxidizing agent and the reaction conditions. ucr.edu

A variety of oxidizing agents can be used, leading to different products. The secondary alcohol can be oxidized to a ketone, while the hydrazino group can be oxidized to various nitrogen-containing species. pressbooks.publibretexts.org In some cases, both groups may be oxidized.

| Oxidizing Agent | Target Functional Group(s) | Likely Product(s) | Notes |

| Pyridinium chlorochromate (PCC) | Secondary Alcohol | 1-Hydrazino-2-propanone | PCC is a mild oxidant that selectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, without affecting the hydrazino group. libretexts.org |

| Dess-Martin periodinane (DMP) | Secondary Alcohol | 1-Hydrazino-2-propanone | DMP is another mild and selective reagent for oxidizing alcohols to aldehydes or ketones under gentle conditions. pressbooks.pub |

| Potassium permanganate (B83412) (KMnO₄) | Secondary Alcohol & Hydrazino Group | Complex mixture, potentially including carboxylic acids, N₂ gas, and cleavage products. | KMnO₄ is a very strong oxidizing agent that can oxidize the alcohol to a carboxylic acid (via cleavage) and can also oxidize the hydrazine, often leading to the evolution of nitrogen gas. libretexts.orgncert.nic.in |

| Hydrogen peroxide (H₂O₂) | Hydrazino Group | Can form various oxides or lead to decomposition. smolecule.com | The reaction with H₂O₂ can be complex; in some cases, it can lead to the formation of diimide (N₂H₂) in situ. uchile.cl |

| Iodine (I₂) in base | Hydrazone derivative | Diazo compound or further reaction products. | The oxidation of hydrazones (formed in situ from this compound and a carbonyl) with iodine can produce diazo compounds or lead to iodinated products. nih.gov |

This interactive table outlines the potential products from the oxidation of this compound with various common oxidizing agents.

Oxidation Reactions

Formation of Oxidized Derivatives

The hydrazine moiety within this compound is susceptible to oxidation. The course of the oxidation is dependent on the specific oxidizing agent employed and the reaction conditions. Generally, mild oxidation can lead to the formation of diazenes, while stronger conditions can yield other oxidized species. For instance, the oxidation of hydrazino groups is a known reaction, and care must often be taken to avoid unwanted oxidative side reactions during other transformations. scite.ai

Common oxidizing agents that can react with hydrazine derivatives include hydrogen peroxide and potassium permanganate. cymitquimica.com The reaction of the hydrazino group can proceed through various intermediates. For example, the oxidation of hydrazones, which can be formed from this compound, can lead to the generation of diazo compounds. nih.gov In the context of peptides containing a hydrazino group, oxidation leading to the formation of sulfoxides has been observed when specific purification methods are used, highlighting the sensitivity of such moieties to oxidative conditions. scite.ai

Reduction Reactions

Hydrazine and its derivatives are well-known for their properties as reducing agents in various chemical processes, such as the reduction of carbonyl compounds (Wolff-Kishner reduction) and in the synthesis of metal nanoparticles. lookchem.comuchile.clnih.gov

Reducing Agents and Formation of Simpler Hydrazine Derivatives

While this compound itself can act as a reducing agent, it and its derivatives can also be the subject of reduction reactions. For example, hydrazones formed by the condensation of this compound with aldehydes or ketones can be reduced. The specific outcome of the reduction depends on the reducing agent and the substrate.

The reduction of a hydrazone derivative can lead back to a substituted hydrazine or, under more forceful conditions, can cleave the N-N bond. Common reducing agents used in organic chemistry for such transformations include sodium borohydride (B1222165). uchile.cl The reduction of a C=N bond in a hydrazone to a C-N single bond would result in a more complex hydrazine derivative rather than a simpler one. The formation of "simpler" hydrazine derivatives would likely involve a cleavage reaction, which would require more specific and potent reducing conditions.

Substitution Reactions

The hydrazino group of this compound is a potent nucleophile, making the compound an excellent substrate for various nucleophilic substitution reactions. lookchem.compressbooks.pub

Formation of New Compounds with Different Functional Groups

The nucleophilic nature of the hydrazino group enables it to react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental to the use of this compound as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds. lookchem.comresearchgate.net For example, it can react with compounds containing suitable leaving groups to displace them in a nucleophilic substitution mechanism. pressbooks.pub Such reactions can be the initial step in a sequence leading to the formation of rings like pyrazoles or pyridazines, which often involves a subsequent intramolecular condensation. tubitak.gov.trclockss.org

Alkylation and Acylation Reactions

Alkylation and acylation are primary examples of substitution reactions involving the hydrazino group, leading to the formation of N-alkyl and N-acyl derivatives, respectively.

Alkylation: The nitrogen atoms of the hydrazino group can be alkylated using alkyl halides. The reaction typically proceeds by nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. Often, a base is required to neutralize the hydrogen halide formed during the reaction. kirj.ee To control the extent of alkylation and achieve selectivity, protecting groups are frequently employed on one of the nitrogen atoms. kirj.ee The use of potassium iodide as a catalyst has been shown to improve the efficiency of alkylation reactions of protected hydrazines. kirj.ee

| Hydrazine Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Fmoc-NHNH₂ | Ethyl chloroacetate | 2,4,6-trimethylpyridine / KI | Acetonitrile | Monoalkylated hydrazine | kirj.ee |

| Boc-NHNH₂ | Benzyl bromide | DiPEA / KI | Acetonitrile | Monoalkylated hydrazine | kirj.ee |

| Fmoc-NHNH₂ | N-protected 3-bromopropyl amine | Not specified | Not specified | N,N'-disubstituted hydrazine | kirj.ee |

Acylation: The hydrazino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form acyl hydrazides. orgsyn.org These reactions are crucial in peptide chemistry and for the synthesis of various heterocyclic systems. A significant challenge in the acylation of hydrazine is the potential for diacylation, forming the 1,2-diacylhydrazine byproduct. orgsyn.org Reaction conditions, including the choice of solvent and pH, can be optimized to favor mono-acylation. For instance, performing the acylation of hydrazino acetyl peptides in a specific buffer system at pH 5.1 can achieve high chemoselectivity for the hydrazine moiety. scite.ai

| Hydrazine Derivative | Acylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazine | Pivaloyl chloride | Water | Mono-acylhydrazide (major) | orgsyn.org |

| Hydrazine | Pivaloyl chloride | 2-Propanol/Water | Di-acylhydrazide (major) | orgsyn.org |

| Hydrazino acetyl peptide | Fatty acid succinimidyl ester | Citrate-phosphate buffer/2-methylpropan-2-ol, pH 5.1 | Chemoselective mono-acylated peptide | scite.ai |

Reactions of the Hydroxyl Group (-OH)

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols. lookchem.com These include esterification, etherification, and oxidation. While the hydrazino group is generally more nucleophilic than the hydroxyl group, reactions at the -OH group can be achieved, often by using specific reagents or by protecting the hydrazino group first.

For example, the hydroxyl group can be acylated to form an ester using an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine. It can also be alkylated to form an ether, for example, under the conditions of the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Furthermore, the secondary alcohol can be oxidized to a ketone, 2-hydrazinopropanone. This would require an oxidizing agent that selectively targets the alcohol over the more sensitive hydrazine group, or one that oxidizes both functional groups. The choice of reaction conditions is critical to control the outcome of reactions on this bifunctional molecule.

Esterification Reactions

The presence of a hydroxyl group allows this compound to undergo esterification. Concurrently, the hydrazino group can react with esters to form hydrazides.

Fischer Esterification of the Hydroxyl Group: The secondary alcohol functionality of this compound can react with a carboxylic acid in the presence of an acid catalyst to form an ester. This equilibrium reaction, known as the Fischer esterification, typically requires an excess of the alcohol or removal of water to drive the reaction toward the product. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com The yield of esters derived from secondary alcohols like 2-propanol can sometimes be lower than for primary alcohols, potentially due to competing elimination reactions. inglomayor.cl

Hydrazinolysis of Esters by the Hydrazino Group: The hydrazino group of this compound is a potent nucleophile and can react with esters to form acyl hydrazides. This reaction, known as hydrazinolysis, involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the ester's carbonyl carbon. researchgate.net This process is a common method for preparing hydrazides. researchgate.netgoogle.com The reaction is typically carried out by heating the ester with hydrazine hydrate (B1144303), often in an alcohol solvent like methanol (B129727) or ethanol (B145695). researchgate.net Using an excess of the hydrazine component can help to prevent the formation of dimeric by-products. researchgate.net

Table 1: Comparison of Potential Ester-Related Reactions for this compound

| Reaction Type | Reactants | Reagents/Conditions | Product | Mechanistic Feature |

|---|---|---|---|---|

| Fischer Esterification | This compound + Carboxylic Acid | Acid catalyst (e.g., H₂SO₄), Heat, Removal of H₂O | 2-Hydroxypropyl hydrazine ester | Nucleophilic attack by the -OH group on a protonated carbonyl. masterorganicchemistry.com |

| Hydrazinolysis | Ester + this compound | Heat, often in a solvent like ethanol | N'-(2-hydroxypropyl)acylhydrazide | Nucleophilic attack by the -NH₂ group on the ester carbonyl. researchgate.net |

Etherification Reactions

The hydroxyl group in this compound can potentially undergo etherification to form an ether. Standard methods for ether synthesis, such as the Williamson ether synthesis, involve the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then reacts with an alkyl halide.

More advanced methods, such as visible-light photoredox catalysis, have been developed for intramolecular etherification (cyclization) of alcohols. acs.org This process can involve the generation of an alkoxy radical from the alcohol, which then participates in a C-H etherification. acs.org For instance, the etherification of 4-phenyl butanol can be achieved using a photocatalyst like fac-Ir(ppy)₃ under blue light irradiation. acs.org While not specifically documented for this compound, these general methodologies represent potential pathways for its etherification.

A related synthesis that results in an ether linkage involves the ring-opening of an epoxide. The synthesis of 1-hydrazino-3-(methylthio)propan-2-ol (B79740) is achieved by reacting hydrazine hydrate with 1-methylthio-2,3-epoxypropane (a glycidyl (B131873) ether). chemicalbook.com In this reaction, the hydrazine acts as the nucleophile, opening the epoxide ring to form the final product, which contains both a hydroxyl group and a thioether linkage. chemicalbook.com

Interactions between Hydrazino and Hydroxyl Functionalities

The coexistence of the hydrazino and hydroxyl groups on the same molecule allows for significant intramolecular interactions that can influence its conformation and chemical reactivity. conicet.gov.ar The primary mode of interaction is through intramolecular hydrogen bonding. researchgate.netnih.gov

The nitrogen atoms of the hydrazino group and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors, while the hydrogens on the hydroxyl and hydrazino groups can act as donors. Theoretical studies on similar molecules, such as hydrazone derivatives, have shown that intramolecular hydrogen bonds play a crucial role in stabilizing planar conformations. conicet.gov.ar For example, an O-H···N interaction between a hydroxyl group and an azomethine nitrogen can be a primary stabilizing force. conicet.gov.ar Similarly, N-H···O interactions involving a hydrazine N-H and an oxygen atom are also known to contribute to conformational stability. conicet.gov.ar These noncovalent interactions are vital in biological systems and can dictate molecular conformation and recognition. royalsocietypublishing.org

In terms of reactivity, both functional groups are nucleophilic. However, the hydrazino group is generally a stronger nucleophile than the hydroxyl group. lookchem.comconicet.gov.ar This difference in nucleophilicity means that in competitive reactions, such as with carbonyl compounds, the hydrazino group is expected to react preferentially to form hydrazones. lookchem.com

Table 2: Functional Groups in this compound and Their Potential Roles

| Functional Group | Potential as H-bond Donor | Potential as H-bond Acceptor | Primary Reactivity |

|---|---|---|---|

| **Hydrazino (-NHNH₂) ** | Yes | Yes | Strong Nucleophile (e.g., reacts with carbonyls) lookchem.comconicet.gov.ar |

| Hydroxyl (-OH) | Yes | Yes | Nucleophile (e.g., esterification, etherification) masterorganicchemistry.comacs.org |

Thermal Decomposition Pathways of this compound

The thermal stability of energetic compounds is a critical property, indicating the temperature at which they begin to decompose. bibliotekanauki.pl Research into the thermal decomposition of this compound has provided insight into its breakdown pathways under heat.

In a study where this compound was heated, decomposition was observed at elevated temperatures. acs.org When heated to 210°C, the compound distilled while undergoing decomposition. acs.org The primary identified product from this process was methylhydrazine, which was formed in a 20-30% yield. acs.org The formation of ammonia (B1221849) was also noted, and other unidentified products were formed during the decomposition. acs.org The study mentioned that these decompositions could occasionally be violent, though the use of polyethylene (B3416737) glycol-400 could moderate the reaction without significantly affecting the yield of methylhydrazine. acs.org

Thermodynamic analysis of propanol (B110389) reforming in the presence of hydrazine suggests that at higher temperatures, hydrazine decomposes to generate hydrogen and nitrogen, while methane (B114726) and water are stable products at lower temperatures. researchgate.net Studies on the closely related compound 2-hydroxyethylhydrazine (B31387) (HEH) using flash pyrolysis have also been conducted to understand high-temperature decomposition mechanisms, which are relevant for developing chemical kinetics models. osti.gov

Table 3: Thermal Decomposition of this compound

| Condition | Observation | Identified Products | Yield | Reference |

|---|---|---|---|---|

| Heating to 210°C | Distillation with decomposition | Methylhydrazine | 20-30% | acs.org |

| Heating to 210°C | Evolution of alkaline gases | Ammonia | - | acs.org |

Mechanistic Insights into Reaction Pathways

The reaction mechanisms of this compound are dictated by its bifunctional nature. The specific pathway taken depends on the reactants and conditions employed.

Reactions at the Hydrazino Group: The most characteristic reaction of the hydrazino group is its nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form hydrazones. lookchem.comlibretexts.org This mechanism is similar to imine formation. The reaction can be catalyzed by acid. The resulting hydrazone can be a stable final product or an intermediate for further transformations. For example, under basic conditions with heat, the hydrazone can be converted to an alkane via the Wolff-Kishner reduction, releasing nitrogen gas. libretexts.org The mechanism involves the deprotonation of the hydrazone, formation of a carbanion, and subsequent protonation. libretexts.org

Reactions at the Hydroxyl Group: The hydroxyl group primarily reacts via mechanisms common to alcohols. In the presence of a strong acid, the oxygen atom of the hydroxyl group can be protonated to form an oxonium ion. libretexts.org This converts the hydroxyl group into a good leaving group (water), facilitating elimination (dehydration) reactions to form an alkene or substitution reactions. libretexts.org For a secondary alcohol like this compound, the dehydration mechanism can proceed via a carbocation intermediate. libretexts.org

Combined and Intramolecular Pathways: The interplay between the two functional groups can lead to more complex mechanisms, such as intramolecular cyclization. beilstein-journals.org After the hydrazino group reacts with a suitable electrophile, the hydroxyl group can act as an internal nucleophile, attacking an electrophilic center in the newly formed part of the molecule to create a heterocyclic ring. The formation of such rings is often driven by the stability of the resulting five- or six-membered structure. Theoretical studies using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis on related structures confirm that intramolecular hydrogen bonding can significantly stabilize transition states, thereby influencing reaction pathways and outcomes. conicet.gov.arresearchgate.net

Derivatives and Analogs of 1 Hydrazino 2 Propanol

Synthesis and Characterization of Hydrazone Derivatives

The hydrazino group in 1-hydrazino-2-propanol readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazone derivatives. lookchem.comnih.gov This reaction is a cornerstone in the functionalization of this compound, yielding compounds with the characteristic azomethine (–NHN=CH–) linkage. nih.gov

The synthesis of hydrazones from this compound typically involves the reaction of the hydrazine (B178648) derivative with an appropriate aldehyde or ketone, often in a suitable solvent and sometimes with catalytic amounts of acid. mdpi.com For instance, the reaction of carprofen (B1668582) hydrazide with various aromatic aldehydes in methanol (B129727), assisted by microwave irradiation and a glacial acetic acid catalyst, has been shown to produce a series of (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives. mdpi.com

A notable feature of some hydrazone derivatives is the existence of stereoisomers, such as E/Z isomers around the C=N double bond and syn/anti conformers around the N-N single bond. mdpi.com These isomers can often be identified and quantified using NMR spectroscopy. For example, in the case of certain (EZ)-N'-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide derivatives, the ratio of E to Z stereoisomers has been determined from the ¹H-NMR spectra. mdpi.com

Table 1: Spectroscopic Data for Representative Hydrazone Derivatives

| Compound | Spectroscopic Data | Reference |

| (EZ)-N'-(3,4-difluorobenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | ¹H-NMR (500 MHz, DMSO-d6, δ ppm, J Hz): 11.67, 11.33 (s, H-9); 11.38 (s, HN); 8.18, 7.87 (s, H-13); 8.16, 8.13 (d, H-5, 1.8); 8.09, 8.06 (d, H-4, 8.2); 7.74, 7.68 (m, 1H, H-15); 7.51-7.44 (m, 4H, H-1, H-8, H-18, H-19); 7.36, 7.32 (dd, H-7, 1.8, 7.6); 7.20, 7.18 (d, H-3, 8.2); 4.83, 3.86 (q, H-10, 7.0); 1.49, 1.47 (d, H-11, 7.0) | mdpi.com |

| (EZ)-N'-(2,3-dihydroxybenzylidene)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide | ¹H-NMR (300 MHz, DMSO-d6, δ ppm, J Hz): 11.79, 11.27 (s, H-9); 11.38, 11.34 (s, HN); 9.19 (bs, OH); 8.35, 8.21 (s, H-13); 8.17, 8.14 (d, H-5, 1.9); 8.10, 8.06 (d, H-4, 8.2); 7.49–7.44 (m, 2H, H-1, H-8); 7.34, 7.33 (dd, H-7, 1.9, 7.6); 7.19, 7.17 (d, H-3, 8.2); 6.89 (dd, 1H, H-19); 6.81, 6.80 (dd, H-17, 1.7, 7.8); 6.70 (t, 1H, H-18, 7.8); 4.72, 3.86 (q, H-10, 7.0); 1.50, 1.46 (d, H-11, 7.0) | mdpi.com |

| NH1 Tert-butyl (E)-2-(4-((2-Isonicotinoylhydrazineylidene) methyl)-2-methoxyphenoxy) Acetate | ¹H-NMR (300 MHz, CH₃OH-d₄, δ/ppm): δ 8.745 (d, J = 3.6 Hz, 2H), 8.269 (s, 1H) 7.886 (d, J = 4.5 Hz, 2H), 7.747 (d, J = 1.2 Hz 1H), 7.187 (dd, J = 6.0, J = 1.2 Hz, 1H), 6.904 (d, J = 6.3 Hz, 1H), 4.654 (s, 2H), 3.934 (s, 3H), 1.475 (s, 9H). IR (KBr, vmax/cm⁻¹): 3230.42 (N-H), 1730.65 (C=O), 1639.49 (C=O), 1577.51 (C=N), 1163.08 (N-N). EIMS (m/z): 355.3 [M]⁺. | nih.gov |

Heterocyclic Compounds Derived from this compound

The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing nitrogen. lookchem.comresearchgate.net The hydrazine moiety can participate in cyclization reactions, often with dicarbonyl compounds or their equivalents, to form stable ring systems. google.com

Pyridazinyl-based Derivatives

Pyridazine (B1198779) and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of pyridazinyl-based derivatives can be achieved through the reaction of hydrazine derivatives with appropriate precursors. For example, a general method for synthesizing 5-(substituted benzyl)-3-aryl-1,6-dihydro-6-pyridazinones involves refluxing 2(3H)-furanones with hydrazine hydrate (B1144303) in n-propanol. tandfonline.com This reaction proceeds by pouring the reaction mixture onto crushed ice to precipitate the product, which is then filtered, dried, and recrystallized. tandfonline.com

Another approach involves the reaction of a 3,6-dihalogenopyridazine with hydrazine hydrate, followed by reaction with a dicarbonyl compound. google.com The reaction conditions, such as temperature and the presence of a basic agent, are crucial for the successful synthesis of these derivatives. google.com For instance, the reaction is often heated to a temperature between 60°C and the reflux temperature. google.com

A specific example is the synthesis of 3-hydrazino-6-[(2-hydroxypropyl)methylamino]pyridazine, a compound with reported antihypertensive activity. ncats.io This highlights the potential of this compound as a synthon for medicinally relevant pyridazine derivatives.

Table 2: Examples of Pyridazinyl-based Derivatives

| Compound Name | Synthetic Precursors | Reference |

| 5-(4-Fluorobenzyl)-3-(4-methylphenyl)-1,6-dihydro-6-pyridazinone | 2(3H)-Furanone derivative, Hydrazine hydrate | tandfonline.com |

| 5-(4-Hydroxy-3-methoxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | 2(3H)-Furanone derivative, Hydrazine hydrate | tandfonline.com |

| 6-Halo-N-pyrrolyl-3-pyridazineamine | 3,6-Dihalogenopyridazine, Hydrazine hydrate, Dicarbonyl compound | google.com |

| 3-Hydrazino-6-[(2-hydroxypropyl)methylamino]pyridazine | Not explicitly detailed, but involves a pyridazine core and a side chain derived from 1-amino-2-propanol. | ncats.io |

Other Nitrogen-Containing Heterocycles

Beyond pyridazines, this compound and its derivatives can be utilized in the synthesis of a broader range of nitrogen-containing heterocycles. mdpi.comnih.gov The specific heterocyclic system formed depends on the reaction partner and the reaction conditions. These heterocycles are a significant class of compounds with diverse applications. mdpi.comnih.gov

Nitrogen-containing heterocycles can be five-membered rings like pyrroles, pyrazoles, imidazoles, and triazoles, or six-membered rings such as pyridines and pyrimidines. mdpi.comcem.com The synthesis of these compounds often involves cyclocondensation reactions. For example, pyrazoles can be synthesized from the reaction of hydrazines with 1,3-dicarbonyl compounds. clockss.org

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including those derived from hydrazine precursors. cem.com This technique often leads to shorter reaction times and improved yields compared to conventional heating methods. cem.com

Benzoylamino Derivatives via Schotten-Baumann Acylations

The Schotten-Baumann reaction is a well-established method for the acylation of amines and alcohols. wisdomlib.orgwikipedia.org This reaction is typically carried out in a two-phase system, consisting of an aqueous base and an organic solvent, to synthesize amides from amines and acid chlorides. wikipedia.orgtestbook.com The base neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction towards the product. byjus.comorganic-chemistry.org

In the context of this compound, the hydrazino group can be acylated using the Schotten-Baumann conditions. This involves reacting the hydrazine derivative with an acyl chloride, such as benzoyl chloride, in the presence of a base like aqueous sodium hydroxide. wikipedia.orgbyjus.com This reaction would lead to the formation of a benzoylamino derivative at the hydrazine nitrogen. The hydroxyl group of this compound could also potentially be acylated under these conditions, leading to the formation of an ester. wikipedia.org

The Schotten-Baumann reaction is a versatile tool for introducing a benzoyl group, or other acyl groups, onto the this compound scaffold, thereby creating a new class of derivatives with potentially different chemical and physical properties.

Structural Modifications and Their Impact on Reactivity

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. Modifications to the core structure can significantly influence the reactivity of the functional groups.

The reactivity of the hydrazino group can also be modulated. For instance, the formation of hydrazones introduces a C=N double bond and can change the electronic properties of the nitrogen atoms. nih.gov The substituents on the aromatic ring of the aldehyde or ketone used to form the hydrazone can have a significant impact on the reactivity and properties of the resulting derivative. tandfonline.com Electron-donating or electron-withdrawing groups can influence the electron density of the hydrazone moiety, which in turn can affect its coordination chemistry and biological activity. tandfonline.com

In the case of heterocyclic derivatives, the nature and position of substituents on the heterocyclic ring can dramatically alter the compound's properties. For example, in a series of 2-hydrazino thiazoles, it was observed that the biological activity was influenced by the position, number, and nature of the substituents. tandfonline.com Electron-donating groups were found to enhance the biological activity, likely due to an increase in the charge density of the ring system. tandfonline.com

In essence, the structural modifications of this compound derivatives provide a powerful strategy to fine-tune their chemical reactivity and explore their potential in various applications.

Biological Activity and Medicinal Chemistry Applications

Anti-inflammatory Properties

While direct, extensive research into the anti-inflammatory properties of isolated 1-Hydrazino-2-propanol is limited, its presence in a plant with known anti-inflammatory effects suggests a potential role. The broader class of hydrazine (B178648) derivatives has been a subject of investigation for their anti-inflammatory capabilities.

Identification in Natural Extracts (e.g., Cynodon dactylon)

This compound has been identified as a constituent of the ethanol (B145695) extract of Cynodon dactylon, a perennial grass with a history of use in traditional medicine. smolecule.comscielo.brresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the leaves of Cynodon dactylon revealed the presence of this compound, constituting a significant portion of the chemical profile. scielo.brresearchgate.net One study reported that 2-Propanol, 1-hydrazino- comprised 24.37% of the leaf extract. scielo.brresearchgate.net

Cynodon dactylon itself has been traditionally used for various ailments and has been investigated for its pharmacological activities, including anti-inflammatory effects. wikipedia.org A chloroform-methanolic extract of the plant was shown to significantly suppress carrageenan-induced paw edema in rats, an effect comparable to the standard anti-inflammatory drug indomethacin. wikipedia.org

Table 1: Phytochemical Composition of Cynodon dactylon Leaf Extract

| Compound | Percentage in Extract (%) |

| 2-Propanol, 1-hydrazino- | 24.37 |

| n-Hexadecanoic acid | 14.90 |

| 1-Triacontanol | 12.88 |

| Stigmasterol | 6.68 |

| Phytol | 5.52 |

| Glycerin | 3.45 |

| 9,12-Octadecatrienoic acid (Z,Z) | - |

| Hexadecanoic acid, ethyl ester | 1.83 |

| Data sourced from a GC-MS analysis of an ethanolic extract of Cynodon dactylon leaves. scielo.brresearchgate.net |

Preclinical Studies and Efficacy

Currently, there is a lack of specific preclinical studies evaluating the anti-inflammatory efficacy of isolated this compound. Research has predominantly focused on the extracts of plants in which it is found, such as Cynodon dactylon. wikipedia.org While these extracts exhibit anti-inflammatory properties, the direct contribution of this compound to this activity has not been elucidated. The broader class of hydrazone derivatives, which can be synthesized from hydrazine compounds, has shown promise in preclinical models of inflammation. univ-rennes1.fr For instance, certain hydrazone derivatives have demonstrated significant reduction of nociceptive behavior and inflammatory responses in mice. univ-rennes1.fr

Potential in Drug Development

The chemical structure of this compound, featuring both a hydrazine and a hydroxyl group, makes it a versatile building block in organic synthesis and drug development. researchgate.netacs.org

Building Block for Pharmaceuticals

The hydrazine moiety is a key functional group in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activities. sigmaaldrich.comnih.gov Hydrazines are precursors for creating pyrazoles, triazoles, and other ring systems that are central to the structure of many pharmaceutical agents, including anti-inflammatory drugs. sigmaaldrich.com For example, the well-known anti-inflammatory drug Celecoxib contains a pyrazole (B372694) ring, which can be formed using hydrazine derivatives. sigmaaldrich.com The reactivity of the hydrazine group allows for the construction of complex molecular architectures, making compounds like this compound valuable starting materials for medicinal chemists. sigmaaldrich.comnih.gov

Exploration as Therapeutic Agents

While this compound is primarily considered a precursor molecule, the therapeutic potential of hydrazine-containing compounds is well-established. sigmaaldrich.com Medications such as hydralazine (B1673433) (a vasodilator) and phenelzine (B1198762) (an antidepressant) feature a hydrazine group and have been used clinically for decades. sigmaaldrich.com The exploration of novel hydrazino alcohols for therapeutic purposes is an active area of research. Studies have shown that certain synthetic hydrazino alcohols can act as inhibitors of Vascular Adhesion Protein-1 (VAP-1), an enzyme involved in inflammation, suggesting a potential pathway for new anti-inflammatory drugs. jmpas.com However, direct investigation of this compound as a standalone therapeutic agent is not prominent in the current scientific literature.

Mechanisms of Biological Action

The specific mechanisms of biological action for this compound have not been extensively studied. However, insights can be drawn from the known activities of related hydrazine and hydrazone compounds. The hydrazine functional group is known to be reactive and can interact with various biological targets. univ-rennes1.fr

One of the primary reactions of hydrazines in a biological context is the formation of hydrazones through condensation with aldehydes and ketones. univ-rennes1.fr These hydrazone derivatives are known to exhibit a wide range of biological effects, and their anti-inflammatory mechanisms are an area of active investigation. univ-rennes1.fr For some hydrazone derivatives, the anti-inflammatory effect is thought to involve the inhibition of enzymes such as cyclooxygenase (COX), which are key mediators of inflammation. univ-rennes1.fr For example, molecular docking studies have suggested that certain hydrazones can bind to and block the COX-2 enzyme. univ-rennes1.fr Additionally, some hydrazino alcohols have been shown to inhibit amine oxidases like VAP-1, which plays a role in the inflammatory cascade by mediating leukocyte adhesion to endothelial cells. jmpas.com

Covalent Bond Formation with Biomolecules

The primary mechanism through which this compound and its related hydrazine compounds interact with biomolecules is through the formation of covalent bonds. The nucleophilic hydrazino- group readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form a stable C=N double bond, resulting in a hydrazone derivative. wikipedia.orglibretexts.org This reaction is a cornerstone of bioconjugation strategies, where stable linkages between different molecular entities, such as a drug and a targeting protein, are required. wikipedia.org The formation of the hydrazone bond is a condensation reaction that proceeds by the irreversible loss of a water molecule, creating a durable covalent connection. rsc.orgacs.org

Reactions with Carbonyl Groups in Proteins

While aldehydes and ketones are not naturally abundant in proteins, they can be generated through specific chemical modifications, providing a handle for reaction with hydrazines. A common method involves the mild oxidation of carbohydrate moieties in glycoproteins using sodium periodate (B1199274) (NaIO4). thermofisher.com This treatment cleaves the carbon-carbon bond between vicinal diols present in sugar residues, such as sialic acid, to produce reactive aldehyde groups. thermofisher.com These newly formed aldehydes on the protein surface can then react with a hydrazide or a compound like this compound to form a stable hydrazone linkage. thermofisher.com This strategy is particularly useful for labeling antibodies, as the carbohydrate chains are often located in the Fc region, distant from the antigen-binding site, thus minimizing interference with the antibody's function. thermofisher.com

Formation of Hydrazone Derivatives with Biomolecules

The reaction between the hydrazino- functional group and carbonyl compounds on biomolecules results in the formation of hydrazone derivatives. This process is a type of Schiff base formation, but the resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple primary amine, particularly at neutral pH. wikipedia.orgthermofisher.com This stability makes hydrazone ligation a preferred method in medical biotechnology for applications like creating antibody-drug conjugates (ADCs). wikipedia.org In such systems, a cytotoxic drug can be attached to a tumor-targeting antibody via a hydrazone linker. The bond remains stable in the bloodstream (neutral pH) but can be cleaved in the more acidic environment of cellular lysosomes, releasing the drug directly at the target site. wikipedia.org

Antioxidant Activity and Free Radical Scavenging

Hydrazone derivatives synthesized from hydrazine precursors have demonstrated notable antioxidant and free radical scavenging properties. mdpi.compensoft.net The antioxidant capacity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. pensoft.netsci-hub.se The mechanism of action is generally attributed to the ability of the hydrazone compounds to donate a hydrogen atom to free radicals, thereby neutralizing them. pensoft.netmdpi.com

For instance, studies on various hydrazide-hydrazones have shown significant radical scavenging activity. pensoft.net The presence of hydroxyl groups on aromatic rings within the hydrazone structure can substantially enhance antioxidant effects. pensoft.net One study found that a hydrazide-hydrazone containing a hydroxyphenyl group was the most potent antioxidant in a series, demonstrating up to 61.27% radical-scavenging property in the DPPH assay at a concentration of 250 µM. pensoft.net The same compound showed even greater activity in the ABTS assay, surpassing the standard antioxidant Trolox at certain concentrations. pensoft.net These findings highlight the potential of hydrazone derivatives to mitigate oxidative stress, a pathological process implicated in numerous diseases. mdpi.com

Antimicrobial and Other Pharmacological Activities of Hydrazone Derivatives

The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a key pharmacophore that imparts a wide range of pharmacological activities, with antimicrobial effects being among the most extensively studied. mdpi.comnih.govnih.gov The structural versatility of hydrazones allows for modifications that can tune their activity against various pathogens, including drug-resistant strains. nih.govsemanticscholar.org

Antibacterial Activity

Hydrazone derivatives have consistently shown promising antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. omicsonline.orghygeiajournal.com Their efficacy is often attributed to the azometine group (-N=CH-), which is considered crucial for their biological action. nih.gov

Research has demonstrated that the nature of substituents on the hydrazone molecule significantly influences antibacterial potency. For example, derivatives with electron-withdrawing groups such as nitro (NO2), iodine (I), or bromine (Br) often exhibit enhanced activity compared to those with electron-donating groups like methoxy (B1213986) (OCH3) or hydroxyl (OH). nih.govsemanticscholar.org In one study, lactic acid hydrazide-hydrazones showed notable activity against S. aureus and E. coli, with MIC values ranging from 64 to 128 µg/mL. nih.govsemanticscholar.org Other research on isonicotinic acid hydrazide-hydrazones revealed very strong activity against Gram-positive bacteria, with MIC values as low as 1.95–7.81 μg/mL. nih.gov Some synthesized hydrazones have displayed potency thousands of times higher than the reference drug nitrofurantoin (B1679001) against specific bacterial strains like B. subtilis and S. epidermidis. nih.govsemanticscholar.org

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Lactic Acid Hydrazones | Staphylococcus aureus | 64-128 | nih.gov, semanticscholar.org |

| Lactic Acid Hydrazones | Escherichia coli | 64-128 | nih.gov, semanticscholar.org |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95-7.81 | nih.gov |

| 5-Nitrofuran-2-carboxylic Acid Hydrazones | Staphylococcus epidermidis | 0.48-15.62 | mdpi.com |

| 5-Nitrofuran-2-carboxylic Acid Hydrazones | Bacillus subtilis | 0.48-15.62 | mdpi.com |

| Indol-2-one (B1256649) Derivative | Bacillus subtilis | 15.62 | nih.gov, semanticscholar.org |

| Indol-2-one Derivative | Escherichia coli | 7.81 | nih.gov, semanticscholar.org |

Antifungal Activity

In addition to their antibacterial properties, hydrazone derivatives are recognized for their potential as antifungal agents. hygeiajournal.comresearchgate.net They have been found to be active against various fungal species, including clinically relevant yeasts like Candida albicans and molds such as Aspergillus species. mdpi.comnih.gov The mechanism of antifungal action, while not fully elucidated, is thought to involve the disruption of fungal cell processes.

Several studies have synthesized and evaluated series of hydrazones for their antifungal efficacy. For example, certain indol-2-one derivatives containing a hydrazide-hydrazone moiety were found to have potent antifungal properties against C. albicans (MIC = 31.25 µg/mL) and F. oxysporum (MIC = 125 µg/mL). mdpi.com While these values were higher than the control drug amphotericin B, they demonstrate the inherent antifungal potential of the hydrazone scaffold. mdpi.com The structural features influencing antibacterial activity, such as the presence of specific substituent groups, are also believed to play a critical role in determining antifungal potency. researchgate.net

Table 2: Antifungal Activity of Selected Hydrazone Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Indol-2-one Derivative | Candida albicans | 31.25 | mdpi.com |

| Indol-2-one Derivative | Fusarium oxysporum | 125 | mdpi.com |

| General Hydrazone Derivative | Candida spp. | - | mdpi.com |

Antiviral Activity

Hydrazide and hydrazone derivatives have demonstrated notable potential as antiviral agents. mdpi.com For instance, certain 4-oxo-4H-quinoline acylhydrazone derivatives have been synthesized and evaluated for their ability to combat the Tobacco Mosaic Virus (TMV). nih.gov Among the synthesized compounds, some exhibited higher inactive, curative, and protective activities against TMV than the commercial antiviral drug ribavirin. nih.gov Specifically, compounds 4 and 11 showed significant anti-TMV activity at a concentration of 500 mg/L. nih.gov Molecular docking studies suggest that these compounds can bind effectively to the TMV coat protein, potentially hindering viral assembly and growth. nih.gov